Imidazole-4-methyl Methanethiosulfonate Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

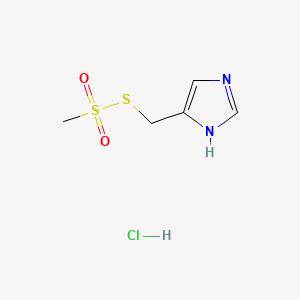

Imidazole-4-methyl Methanethiosulfonate Hydrochloride is a specialized chemical compound used primarily in proteomics research. It has the molecular formula C5H9ClN2O2S2 and a molecular weight of 228.72 g/mol . This compound is known for its unique properties and applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Imidazole-4-methyl Methanethiosulfonate Hydrochloride, involves several methods. Common synthetic routes include:

Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

Wallach synthesis: This method involves the dehydrogenation of imidazolines.

Marckwald synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.

Amino nitrile method: This method involves the cyclization of amino nitriles.

Industrial Production Methods

Industrial production of imidazole derivatives often employs green chemistry principles to optimize efficiency and reduce environmental impact. Techniques such as microreactor technology and ionic liquid-promoted synthesis are commonly used .

Análisis De Reacciones Químicas

Types of Reactions

Imidazole-4-methyl Methanethiosulfonate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-methyl sulfone, while reduction may yield imidazole-4-methyl sulfide .

Aplicaciones Científicas De Investigación

Imidazole-4-methyl Methanethiosulfonate Hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Imidazole-4-methyl Methanethiosulfonate Hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as nitric oxide synthase , which plays a role in inflammation and neurodegenerative diseases . The compound interferes with intracellular calcium and potassium fluxes, affecting various cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to Imidazole-4-methyl Methanethiosulfonate Hydrochloride include:

Clotrimazole: An antifungal agent that also inhibits nitric oxide synthase.

Metronidazole: An antibiotic and antiprotozoal agent.

Omeprazole: A proton pump inhibitor used to treat gastric ulcers.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in various chemical reactions and applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Actividad Biológica

Imidazole-4-methyl Methanethiosulfonate Hydrochloride (IMTS) is a compound that has garnered attention for its biological activity, particularly in the context of protein interactions and enzymatic inhibition. This article delves into its mechanisms of action, biological implications, and relevant research findings.

IMTS is a methanethiosulfonate derivative characterized by its imidazole ring, which contributes to its reactivity and biological interactions. The presence of a methanethiosulfonate moiety allows it to participate in various biochemical processes, particularly those involving sulfhydryl groups in proteins.

IMTS functions primarily as a modifying agent for cysteine residues in proteins. This modification can lead to the inhibition of specific protein-protein interactions (PPIs) and enzymatic activities. The compound's ability to form covalent bonds with cysteine residues makes it a valuable tool in biochemical research.

Key Mechanisms:

- Covalent Modification : IMTS can react with thiol groups in proteins, leading to irreversible modifications that alter protein function.

- Inhibition of Enzymatic Activity : Studies have demonstrated that IMTS can inhibit enzymes such as Botulinum neurotoxin A light chain (BoNT/A LC) by forming stable adducts with active site cysteine residues, effectively blocking substrate access.

Inhibition of Protein-Protein Interactions

Research has shown that IMTS can inhibit critical PPIs involved in various signaling pathways. For example, it has been studied for its potential to inhibit the signal transducer and activator of transcription 3 (STAT3), a key player in cancer progression and inflammation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| IMTS | 15.8 ± 0.6 | STAT3 |

This inhibition is significant as it suggests potential therapeutic applications in diseases where STAT3 is implicated, such as cancers and autoimmune disorders.

Case Studies

- Botulinum Neurotoxin Inhibition : A study highlighted the use of IMTS as a bifunctional inhibitor against BoNT/A LC, demonstrating its ability to irreversibly inhibit the enzyme with kinetic parameters indicating strong efficacy (k_inact/K_i = 1–10 M⁻¹·s⁻¹) .

- Modification of Cysteine Residues : The covalent interaction between IMTS and cysteine residues was confirmed through mass spectrometry and NMR studies, revealing structural changes that correlate with loss of enzymatic function .

Research Findings

Recent studies have explored the broader implications of IMTS in biochemical pathways:

- Supersulfide Catalysis : Research indicates that compounds like IMTS may play a role in regulating nitric oxide signaling through supersulfide catalysis, enhancing our understanding of redox biology .

- Therapeutic Potential : The ability to selectively inhibit PPIs opens avenues for drug development targeting diseases characterized by aberrant signaling pathways.

Propiedades

IUPAC Name |

5-(methylsulfonylsulfanylmethyl)-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S2.ClH/c1-11(8,9)10-3-5-2-6-4-7-5;/h2,4H,3H2,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZUPRKKSFZTDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CN=CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662032 |

Source

|

| Record name | S-[(1H-Imidazol-5-yl)methyl] methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184970-27-1 |

Source

|

| Record name | S-[(1H-Imidazol-5-yl)methyl] methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.